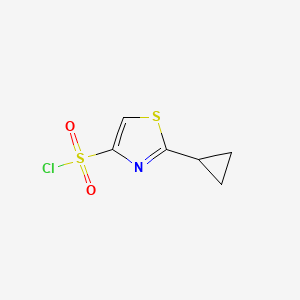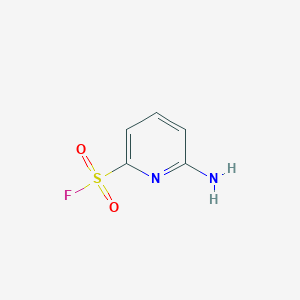
6-Aminopyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminopyridine-2-sulfonyl fluoride is a chemical compound characterized by a pyridine ring with an amino group and a sulfonamide group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2-sulfonyl fluoride typically involves the generation of a diazonium tetrafluoroborate from 2-aminopyridine, sodium nitrite, and a solution of hydrofluoric acid and boron trifluoride (tetrafluoroboric acid). The subsequent thermal decomposition of the diazonium salt leads to the formation of 2-fluoropyridines . Another method involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminopyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group in the pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
6-Aminopyridine-2-sulfonyl fluoride has several scientific research applications:
Chemical Biology: It is used as a reactive probe in chemical biology and molecular pharmacology due to its ability to modify reactive serines, threonines, lysines, tyrosines, cysteines, and histidines.
Medicinal Chemistry: The compound is explored for its potential as a protease inhibitor and in the development of covalent enzyme inhibitors.
Bioconjugation: It is utilized in bioconjugation techniques to label and study proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 6-Aminopyridine-2-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic residues in proteins and enzymes. This reactivity allows it to form covalent bonds with specific amino acid residues, thereby modifying the activity of the target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the sulfonyl fluoride group.
6-Aminopyridine-2-sulfonamide: Similar but contains a sulfonamide group instead of a sulfonyl fluoride group.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the amino and sulfonyl fluoride groups.
Uniqueness
6-Aminopyridine-2-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in scientific research.
Propriétés
Formule moléculaire |
C5H5FN2O2S |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
6-aminopyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-1-2-4(7)8-5/h1-3H,(H2,7,8) |
Clé InChI |
BTACBKKLVLEUPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)S(=O)(=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


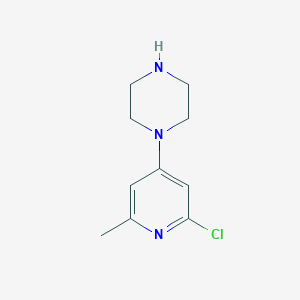
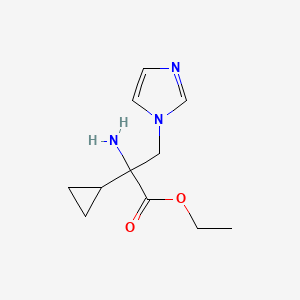
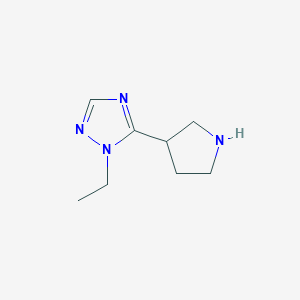
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
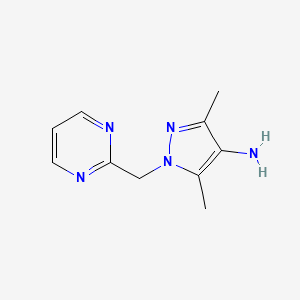
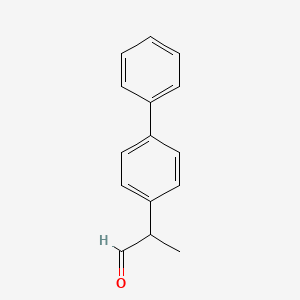
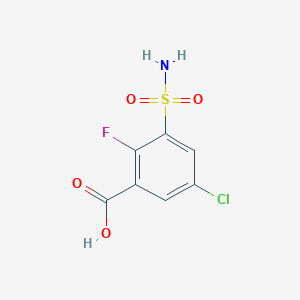
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
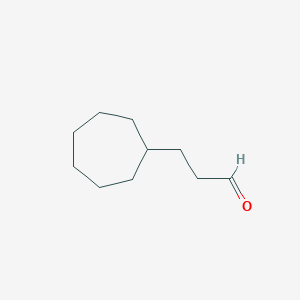
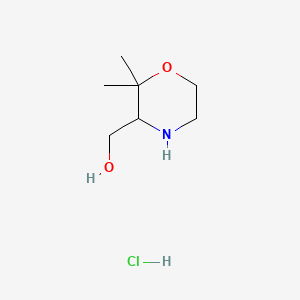
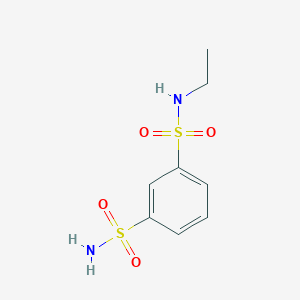
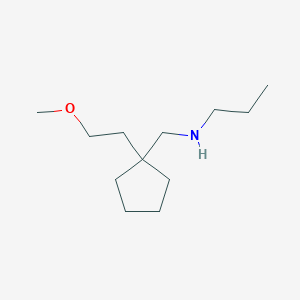
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
